Pyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O2 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)6-1-5-2-9-4-11-7(5)10-3-6/h1-4H,(H,12,13) |
InChI Key |
XVRCWGVHAICWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=NC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidine 6 Carboxylic Acid and Its Derivatives
Classical Synthetic Routes to the Pyrido[2,3-d]pyrimidine (B1209978) Nucleus
The foundational methods for constructing the pyrido[2,3-d]pyrimidine core have traditionally relied on condensation and cyclization strategies. These classical routes often involve the reaction of pre-functionalized pyrimidine (B1678525) precursors with appropriate reagents to build the fused pyridine (B92270) ring.
Condensation Reactions with Aminopyrimidines
One of the most established methods for the synthesis of the pyrido[2,3-d]pyrimidine nucleus is the condensation of various aminopyrimidine derivatives with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this approach, the amino group of the pyrimidine acts as a nucleophile, attacking the carbonyl groups of the reaction partner, which is followed by a cyclization and dehydration cascade to form the fused pyridine ring.
A variety of 1,3-dicarbonyl compounds, such as acetylacetone (B45752) and ethyl acetoacetate (B1235776), have been successfully employed in these reactions. nih.gov The specific substitution pattern of the final pyrido[2,3-d]pyrimidine product is determined by the choice of the starting aminopyrimidine and the dicarbonyl compound. For instance, the reaction of 6-aminouracil (B15529) with acetylacetone in the presence of an acid catalyst like phosphoric acid leads to the formation of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. nih.gov
Similarly, α,β-unsaturated ketones can also undergo condensation with aminopyrimidines. The reaction is believed to proceed through a Michael addition of the aminopyrimidine to the unsaturated system, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic pyrido[2,3-d]pyrimidine core. nih.gov
Cyclocondensation Reactions
Cyclocondensation reactions represent another cornerstone in the classical synthesis of pyrido[2,3-d]pyrimidines. These reactions typically involve the intramolecular cyclization of a suitably substituted pyrimidine derivative. A common strategy involves the use of a 4-aminopyrimidine (B60600) bearing a reactive functional group at the 5-position, such as a formyl, cyano, or ester group. nih.gov This functional group can then react with an adjacent side chain, often introduced via the amino group, to close the pyridine ring.
For example, a 4-aminopyrimidine-5-carbaldehyde (B100492) can be condensed with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), to afford the corresponding pyrido[2,3-d]pyrimidine. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to furnish the final product.
Multi-Step Synthesis Approaches
In addition to one-pot condensation and cyclocondensation reactions, multi-step synthetic sequences have been developed to access more complex and specifically substituted pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives. These approaches offer greater control over the substitution pattern of the final molecule.
One such multi-step approach involves the initial construction of a substituted pyridine ring, which is then used to build the fused pyrimidine ring. For instance, a substituted 2-aminonicotinonitrile can serve as a key intermediate. The nitrile and amino groups on the pyridine ring can then be elaborated through a series of reactions to form the fused pyrimidine ring.
A representative multi-step synthesis towards a pyrido[2,3-d]pyrimidine-6-carboxylate derivative could start from a substituted aminopyrimidine. This starting material can undergo a reaction to introduce a side chain at the 5-position, which is then further functionalized. For example, a 4-amino-5-bromopyrimidine (B111901) can undergo a palladium-catalyzed coupling reaction with an appropriate alkene or alkyne to introduce a carbon framework at the 5-position. Subsequent intramolecular cyclization can then lead to the formation of the pyridine ring of the pyrido[2,3-d]pyrimidine system. The carboxylate functionality at the 6-position can be introduced at a later stage, for example, through the hydrolysis of a nitrile group, which is often a more accessible intermediate. nih.gov
Modern and Green Synthetic Approaches for this compound Analogs
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of heterocyclic compounds. This has led to the emergence of modern synthetic strategies such as one-pot multi-component reactions and the use of green reaction media and catalysts.
One-Pot Multi-Component Reactions (MCRs)
One-pot multi-component reactions (MCRs) have gained prominence as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. orgchemres.org These reactions offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation.
A widely utilized and efficient MCR for the synthesis of pyrido[2,3-d]pyrimidine derivatives involves the three-component condensation of a 4(6)-aminouracil, an aromatic aldehyde, and malononitrile or a related active methylene compound. This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence to afford highly functionalized pyrido[2,3-d]pyrimidines. The product of this reaction is often a 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile. The 6-carbonitrile group can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.
The reaction conditions for these three-component reactions can be varied, with different catalysts and solvents being employed to optimize yields and reaction times. A range of catalysts, including Brønsted and Lewis acids, bases, and even nanocatalysts have been reported to effectively promote this transformation. Furthermore, green reaction media such as water or ethanol, as well as solvent-free conditions, have been successfully applied, enhancing the environmental friendliness of these synthetic protocols.
Below is a data table summarizing various conditions for the three-component synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.
| Entry | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-proline | Ethanol | Reflux | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | DMF | 100 | 3 | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | Ethanol | Reflux | 6 | 90 |
| 4 | 3-Nitrobenzaldehyde | No Catalyst | Water | 100 | 8 | 85 |
| 5 | 2,4-Dichlorobenzaldehyde | TBAHS | Water | 80 | 4 | 91 |
| 6 | 4-Methylbenzaldehyde | DBU | Acetonitrile | Reflux | 2 | 94 |
This table is a representative compilation from various literature sources and specific yields and conditions may vary.
Domino Knoevenagel-Michael-Cyclization Reactions
The synthesis of pyrido[2,3-d]pyrimidine derivatives can be efficiently achieved through a domino reaction sequence involving Knoevenagel condensation, Michael addition, and subsequent cyclization. scirp.orgnih.gov This one-pot, multi-component approach is highly valued for its atom economy and operational simplicity, as it avoids the need to isolate intermediates. orgchemres.org The reaction typically involves an aromatic aldehyde, an active methylene compound like malononitrile, and an aminopyrimidine derivative such as 4(6)-aminouracil. scirp.orgnih.gov
The mechanism commences with the Knoevenagel condensation between an aldehyde and an active methylene compound. nih.gov This is followed by a Michael addition of an aminopyrimidine to the resulting electron-deficient alkene. The final step is an intramolecular cyclization with subsequent dehydration to yield the final pyrido[2,3-d]pyrimidine structure. scirp.org This sequence has been successfully employed in aqueous media and can be promoted by various catalysts or even under catalyst-free conditions. scirp.orgrsc.org A theoretical investigation into the reaction mechanism in an aqueous solution has detailed the free energy profiles for each step, confirming the viability of this pathway. nih.gov
| Reactants | Catalyst/Conditions | Product Yield (%) | Reference |
| Aromatic aldehydes, malononitrile, 4(6)-aminouracil | Diammonium hydrogen phosphate (B84403) (DAHP), aqueous media | 82-95% | scirp.org |
| Aldehydes, 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromides | Organocatalyst, Water | Not specified | rsc.orgresearchgate.net |
| Benzaldehyde, Meldrum's acid, 6-aminouracil | Aqueous solution (Theoretical study) | N/A | nih.gov |
Catalyst-Free Methodologies
In alignment with the principles of green chemistry, several catalyst-free methods for the synthesis of pyrido[2,3-d]pyrimidines have been developed. These methodologies often utilize unconventional reaction conditions or green solvents to drive the reaction forward without the need for a traditional catalyst. For instance, the multi-component reaction of arylaldehydes, 6-aminouracil, and malononitrile has been successfully carried out in glycerol (B35011) under catalyst-free conditions. proquest.com
Another innovative approach involves the use of magnetized deionized water as the reaction medium. semanticscholar.org This method has been shown to promote the synthesis of pyrido[2,3-d]pyrimidines in high yields and short reaction times, offering an eco-friendly and cost-effective alternative to conventional methods. semanticscholar.org Ultrasonic irradiation has also been employed to facilitate the [1+3+2] cyclization of aldehydes, aminopyrimidines, and tetronic acid or 1,3-indanedione in glycol, demonstrating another catalyst-free route. researchgate.net
| Reactants | Conditions | Product Yield (%) | Reference |
| Arylaldehyde, 6-aminouracil, malononitrile | Glycerol | Not specified | proquest.com |
| Aldehydes, malononitrile, barbituric acid | Magnetized deionized water | High to excellent | semanticscholar.org |
| Aldehyde, aminopyrimidines, tetronic acid | Glycol, ultrasonic irradiation | Not specified | researchgate.net |
Microwave-Assisted Synthesis (MWI)
Microwave irradiation (MWI) has become a powerful tool in organic synthesis, significantly accelerating the formation of pyrido[2,3-d]pyrimidine derivatives. unr.edu.ar This technique offers numerous advantages over conventional heating, including dramatically reduced reaction times (often from hours to minutes), improved product yields, and cleaner reaction profiles. scirp.orgresearchgate.netmdpi.com
The one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidines from α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate is effectively promoted by microwave heating. nih.gov Similarly, the reaction between aromatic aldehydes, barbituric acids, and 5-amino-2-methylbenzo[d]thiazol proceeds rapidly under MWI without a catalyst, yielding the desired products in as little as 5 minutes. researchgate.net The efficiency of MWI is often highlighted in comparative studies; for example, the three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil under MWI is complete in 5-10 minutes with yields of 85-94%, whereas the same reaction using conventional heating in aqueous media requires 2-5 hours. scirp.org
| Reactants | Conditions | Time | Product Yield (%) | Reference |
| α,β-Unsaturated esters, amidine systems, malononitrile | MWI | Not specified | High | nih.gov |
| Aromatic aldehydes, barbituric acids, 5-amino-2-methylbenzo[d]thiazol | MWI, Glacial acetic acid/ethylene glycol | 5 min | 90-93% | researchgate.net |
| Aromatic aldehydes, malononitrile, 4(6)-aminouracil | MWI, Catalyst-free | 5-10 min | 85-94% | scirp.org |
| Heterocyclic o-aminonitriles, cyanopyridines | MWI, tBuOK, Solvent-free | Not specified | Good | unr.edu.ar |
| 2-Cyanomethyl-1,3-benzothiazole, 6-aminothiouracil, aldehydes | MWI, 150 °C | Not specified | Not specified | mdpi.com |
Aqueous Media Synthesis
The use of water as a solvent for organic reactions is a cornerstone of green chemistry, offering significant environmental and economic benefits. The synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully adapted to aqueous media, often with the aid of catalysts to facilitate the reaction in the aqueous phase. scirp.orgproquest.comresearchgate.net
A facile synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids was achieved through the cyclocondensation of 4-substituted phenylmethylidenepyruvic acids, ammonium (B1175870) acetate, and 1,3-dimethyl barbituric acid in water at room temperature, catalyzed by a TiO2/SiO2 nanocomposite. researchgate.net In another example, diammonium hydrogen phosphate (DAHP) has been used as an inexpensive and effective catalyst for the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil in refluxing aqueous ethanol. scirp.org The phase-transfer catalyst triethylbenzylammonium chloride (TEBAC) has also been shown to promote the reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water. researchgate.net These methods highlight the versatility of water as a reaction medium for constructing this important heterocyclic system.
| Reactants | Catalyst/Conditions | Product Yield (%) | Reference |
| Aldehydes, alkyl nitriles, aminopyrimidines | Triethylbenzylammonium chloride (TEBAC), Water | Good | researchgate.net |
| Aromatic aldehydes, malononitrile, 6-aminouracil | Fe3O4–ZnO–NH2–PW12O40 nanocatalyst, Water | 75-95% | proquest.com |
| Aromatic aldehydes, malononitrile, 4(6)-aminouracil | Diammonium hydrogen phosphate (DAHP), Aqueous ethanol, Reflux | 82-95% | scirp.org |
| Phenylmethylidenepyruvic acids, ammonium acetate, 1,3-dimethyl barbituric acid | TiO2/SiO2 nanocomposite, Water, Room temperature | 94-98% | researchgate.net |
Utilization of Nanocatalysts (e.g., Pd/SBA-15, Fe₃O₄–ZnO–NH₂–PW₁₂O₄₀)
Nanocatalysts have emerged as highly efficient and sustainable alternatives to conventional catalysts in organic synthesis due to their high surface area, exceptional physicochemical properties, and reusability. proquest.comnih.gov Various nanocatalysts have been successfully employed for the synthesis of pyrido[2,3-d]pyrimidines.
For instance, Fe3O4 magnetic nanoparticles have been utilized as a catalyst for the synthesis of a series of pyridopyrimidines, offering an economic and green protocol with easy separation of the catalyst using an external magnet. nih.gov A novel magnetic nanocatalyst, Fe3O4–ZnO–NH2–PW12O40, has been developed for the efficient three-component synthesis of pyrido[2,3-d]pyrimidine derivatives in water, providing excellent yields in short reaction times. proquest.comresearchgate.net Other notable examples include sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H) and nano-magnetite complexes like nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], which effectively catalyze the one-pot, three-component reactions of aminouracil, aryl aldehydes, and malononitrile. nih.gov The reusability of these nanocatalysts for several cycles without significant loss of activity is a key advantage of these methods. proquest.comscispace.com
| Nanocatalyst | Reactants | Solvent | Key Advantages | Reference |
| Fe3O4 nanoparticles | Not specified | Not specified | Economic, simple, green protocol | nih.gov |
| Fe3O4–ZnO–NH2–PW12O40 | Aromatic aldehydes, malononitrile, 6-aminouracil | Water | High yields, short reaction time, catalyst reusability | proquest.com |
| Fe3O4@SiO2@(CH2)3S-SO3H | 4-Nitrobenzaldehyde, malononitrile, 2,4-diamino-6-hydroxypyrimidine | Solvent-free | High yield, short reaction time, reusable catalyst | scispace.com |
| SBA-15-SO3H | 6-Aminouracil, diverse aldehydes | Solvent-free | Green methodology | nih.gov |
| Mn-ZIF-8@ZnTiO3 | 6-Aminouracil, aryl aldehydes, malononitrile | Ethanol/water | Efficient, high yields | nih.gov |
Advanced Synthetic Transformations for this compound Derivatives
Intermolecular Aza-Wittig Reaction and Heterocyclization
A facile and efficient route to pyrido[2,3-d]pyrimidine derivatives involves the use of an intermolecular aza-Wittig reaction followed by heterocyclization. thieme-connect.com This methodology provides a regioselective construction of the heterocyclic skeleton. The synthesis begins with the conversion of 2-aminonicotinic acid derivatives into 2-(triphenylphosphoranylidene)aminonicotinamides, also known as iminophosphoranes. thieme-connect.com
These iminophosphoranes are key intermediates that react with various carboxylic acid chlorides in an intermolecular aza-Wittig reaction. This step is believed to proceed through a highly reactive imidoyl chloride intermediate. Subsequent intramolecular heterocyclization of this intermediate, driven by refluxing in an appropriate solvent like anhydrous toluene, affords the desired pyrido[2,3-d]pyrimidine derivatives in good yields. thieme-connect.com This strategy demonstrates the utility of iminophosphoranes as versatile building blocks for the synthesis of complex nitrogen-containing heterocycles. thieme-connect.com
| Iminophosphorane Substituent (R¹) | Acid Chloride Substituent (R²) | Product Yield (%) | Reference |
| Allyl | 4-Nitrophenyl | Not specified | thieme-connect.com |
| Propyl | Phenyl | Not specified | thieme-connect.com |
| Allyl | 4-Chlorophenyl | Not specified | thieme-connect.com |
| Benzyl | 4-Methylphenyl | Not specified | thieme-connect.com |
Functionalization Strategies at Key Positions (e.g., C-2, C-4, C-6, C-7, C-8 of the scaffold)
The pyrido[2,3-d]pyrimidine scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Strategic functionalization at the C-2, C-4, C-6, C-7, and C-8 positions is crucial for modulating the physicochemical and biological properties of these compounds.
C-2 Position: The C-2 position is frequently targeted for modification. A common strategy involves the nucleophilic displacement of a leaving group, such as a methylthio (-SCH3) group. For instance, 2-methylthio-pyrido[2,3-d]pyrimidine precursors can react with various nucleophiles, like piperazine (B1678402) and its derivatives, to afford 2-(1-piperazinyl) products. This displacement reaction is a versatile method for introducing a wide array of substituents at this position. nih.gov Further modifications can be performed on the introduced piperazinyl group, including alkylation, acylation, and sulfonylation, to generate extensive libraries of C-2 functionalized compounds. nih.gov
C-4 Position: The C-4 position can also be functionalized, often by nucleophilic substitution of a halogen atom. The introduction of different amine or oxygen nucleophiles allows for the diversification of structures at this site. nih.gov
C-6 Position: The carboxylic acid group at the C-6 position is a key functional handle. Standard carboxylic acid chemistry can be applied here. For example, the acid can be converted to esters or amides to explore structure-activity relationships. The synthesis of ethyl esters of this compound derivatives has been reported as part of the development of new chemical entities. nih.gov
C-7 Position: While the parent scaffold often contains a carbonyl group at C-7 (a pyrido[2,3-d]pyrimidin-7(8H)-one), modifications at this position are also synthetically important. One approach involves building the pyridine ring from a substituted pyrimidine, which can introduce various groups at the C-7 position of the final scaffold. jocpr.com For example, the reaction of 6-aminouracils with 1,3-dicarbonyl compounds can yield 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com
C-8 Position: The nitrogen atom at the N-8 position is readily alkylated or arylated. For example, in the synthesis of 5,8-dihydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acids, various alkyl groups, such as ethyl and vinyl, have been introduced at the N-8 position to investigate their influence on biological activity. nih.govacs.org
The following table summarizes selected functionalization strategies for the pyrido[2,3-d]pyrimidine scaffold.
| Position | Precursor Functional Group | Reagent/Reaction Type | Resulting Functional Group | Reference |
| C-2 | -SCH₃ (Methylthio) | Piperazines (Nucleophilic Displacement) | -Piperazinyl derivatives | nih.gov |
| C-8 | -NH (Amine) | Alkyl Halides (e.g., Ethyl iodide) | -Alkyl (e.g., -Ethyl) | nih.govacs.org |
| C-8 | -NH (Amine) | Vinyl precursors | -Vinyl | nih.govacs.org |
| C-7 | Carbonyl (=O) | Synthesis from 6-aminouracil and 1,3-diketones | -Alkyl (e.g., -Methyl) | jocpr.com |
Formation of Fused Ring Systems (e.g., Imidazo[1,2-a]pyrido[2,3-d]pyrimidines)
To create more complex, polycyclic structures, additional heterocyclic rings can be fused to the pyrido[2,3-d]pyrimidine core. These fused systems often exhibit unique chemical and biological properties. Common examples include the formation of triazole and imidazole-containing fused rings.
Triazolo[4,3-a]pyrido[2,3-d]pyrimidines: A prominent strategy for forming a fused triazole ring involves the cyclization of a hydrazine (B178648) derivative at the C-2 position. For example, 2-hydrazinylpyrido[2,3-d]pyrimidine intermediates can be reacted with various reagents to construct the triazole ring, leading to the formation of pyrido[2,3-d] eurjchem.combohrium.comresearchgate.nettriazolo[4,3-a]pyrimidine systems. bohrium.comnih.gov This synthetic route allows for the introduction of diverse substituents onto the newly formed triazole ring, further expanding the chemical space of these compounds. eurjchem.combohrium.comnih.gov The synthesis of triazole-based libraries has been employed to generate inhibitors of specific biological targets. nih.gov
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines: The fusion of an imidazole (B134444) ring to the pyridopyrimidine scaffold results in novel triheteroaryl structures. The synthesis of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives has been developed as a strategy to create potent inhibitors of cyclin-dependent kinases (CDK4/6). nih.gov These complex heterocyclic systems are valuable scaffolds in medicinal chemistry.
The table below outlines synthetic approaches to key fused ring systems based on the pyrido[2,3-d]pyrimidine scaffold.
| Fused System | Starting Scaffold | Key Intermediate | Resulting Fused Ring System | Reference |
| Triazolo | Pyrido[2,3-d]pyrimidine | 2-Hydrazinyl derivative | Pyrido[2,3-d] eurjchem.combohrium.comresearchgate.nettriazolo[4,3-a]pyrimidine | bohrium.comnih.gov |
| Imidazo | Pyrido[2,3-d]pyrimidine | (Specific to proprietary synthesis) | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | nih.gov |
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation
The structural confirmation of newly synthesized this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide definitive evidence for the molecular structure, purity, and composition of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.
¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. Characteristic chemical shifts (δ) and coupling constants (J) are observed for the protons on the aromatic scaffold and the various substituents. For example, aromatic protons typically appear in the downfield region (7.0-9.0 ppm), while protons of alkyl groups on substituents appear in the upfield region. niscpr.res.in The presence of NH₂ groups can be identified by broad singlets that are exchangeable with D₂O. niscpr.res.in
¹³C NMR (Carbon-13 NMR) is used to determine the number and type of carbon atoms. The chemical shifts of carbons in the heterocyclic rings and in functional groups (such as carbonyls, C=O, which appear significantly downfield) are highly diagnostic for confirming the core structure. niscpr.res.inresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions, often the protonated molecule [M+H]⁺, from which the molecular mass can be accurately determined. niscpr.res.inmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Characteristic stretching frequencies are observed for groups such as N-H (amines), C=O (carbonyls in the ring and carboxylic acid), and C≡N (nitriles), providing crucial evidence for successful synthetic transformations. niscpr.res.in
The following table presents representative spectroscopic data for a pyrido[2,3-d]pyrimidine derivative, illustrating the application of these characterization techniques.
| Compound | Technique | Key Observations and Data | Reference |
| 7-Amino-1,3-dimethyl-5-(o-tolyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione-6-carbonitrile | IR (KBr) | 3455, 3311, 3217 (N-H), 2213 (C≡N), 1715, 1655 (C=O) cm⁻¹ | niscpr.res.in |
| ¹H NMR | δ 2.02 (s, 3H, CH₃), 3.09 (s, 3H, N-CH₃), 3.53 (s, 3H, N-CH₃), 7.01-7.34 (m, 4H, Ar-H), 7.90 (s, 2H, NH₂) | niscpr.res.in | |
| ¹³C NMR | δ 19.5, 28.1, 30.0, 88.6, 99.3, 115.4, 125.9, 127.0, 128.4, 129.8, 134.3, 137.7, 151.3, 154.1, 158.8, 159.6, 160.9 | niscpr.res.in | |
| MS | m/z 320.4 [M-H]⁺ | niscpr.res.in |
Pharmacological Profiles and Biological Targets of Pyrido 2,3 D Pyrimidine 6 Carboxylic Acid Analogs
Broad Spectrum Pharmacological Activities of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a versatile pharmacophore that has demonstrated a wide range of biological effects. nih.govresearchgate.netjocpr.com These activities stem from the structural similarity of this heterocyclic system to purines, enabling them to interact with various biological targets.
Anticancer and Antitumor Potential
Pyrido[2,3-d]pyrimidine derivatives have emerged as a significant class of compounds with promising anticancer and antitumor properties. nih.govrsc.orgmdpi.com Their mechanism of action often involves the inhibition of various enzymes crucial for cancer cell proliferation and survival. rsc.org
Research has shown that these compounds can act as potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.netnih.gov For instance, certain pyrido[2,3-d]pyrimidine analogs have been identified as CDK4/6 inhibitors, which can induce apoptosis in cancer cells. nih.govresearchgate.netnih.gov
Furthermore, some derivatives have demonstrated inhibitory activity against tyrosine kinases, such as PDGFr, FGFr, EGFr, and c-src, which are often dysregulated in various cancers. nih.gov The anticancer potential of these compounds has been evaluated against a range of human cancer cell lines, as detailed in the table below.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Non-fused cyanopyridone 5a | MCF-7 (Breast) | 1.77 µM | mdpi.com |
| Non-fused cyanopyridone 5e | MCF-7 (Breast) | 1.39 µM | mdpi.com |
| 4-chlorophenyl pyridopyrimidine 6b | HepG2 (Liver) | 2.68 µM | mdpi.com |
| Non-fused cyanopyridone 5a | HepG2 (Liver) | 2.71 µM | mdpi.com |
| Fused triazolopyridopyrimidine | PC-3 (Prostate) | Submicromolar concentrations | nih.gov |
| Fused triazolopyridopyrimidine | A-549 (Lung) | Submicromolar concentrations | nih.gov |
Antimicrobial and Antibacterial Activities
Derivatives of Pyrido[2,3-d]pyrimidine-6-carboxylic acid have been specifically investigated for their antibacterial properties. A notable series of compounds, 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, have demonstrated significant activity, particularly against Gram-negative bacteria. nih.govacs.org
The antibacterial efficacy of these compounds is influenced by the substituents at various positions of the pyrido[2,3-d]pyrimidine core. nih.gov The most active compounds in one study were found to be 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, which showed greater in vitro and in vivo activity against Pseudomonas aeruginosa than the established antibacterial agent piromidic acid. nih.gov
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 8-ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid | Gram-negative bacteria (including Pseudomonas aeruginosa) | More active than piromidic acid | nih.gov |
| 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acid | Gram-negative bacteria (including Pseudomonas aeruginosa) | More active than piromidic acid | nih.gov |
| 6,7-annulated pyrido[2,3-d]pyrimidine (Compound 14) | Staphylococcus aureus | Particularly active | nih.gov |
Anti-inflammatory and Analgesic Activities
Pyrido[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net The mechanism of action for their anti-inflammatory effects is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov
One study on triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines identified a lead compound with higher anti-inflammatory activity (82.8%) than ibuprofen (B1674241) (79.5%) and a lower ulcerogenic effect. nih.gov While this research highlights the potential of the pyridopyrimidine core, more specific studies on this compound analogs are needed to fully elucidate their anti-inflammatory and analgesic potential.
Other Noteworthy Biological Activities (e.g., Diuretic, Anticonvulsant, Antileishmanial, Antiaggressive, Cardiotonic)
Beyond the aforementioned activities, pyrido[2,3-d]pyrimidine analogs have been explored for a range of other biological effects.
Diuretic Activity: A study of pyrido[2,3-d]pyrimidine-4-one derivatives showed that some compounds exhibited significant diuretic activity. documentsdelivered.com
Anticonvulsant Activity: Several series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential anticonvulsants, with some compounds showing potent anti-seizure activity in preclinical models. researchgate.netnih.gov
Antileishmanial Activity: The pyrido[2,3-d]pyrimidine scaffold has been identified as a promising starting point for the development of new antileishmanial agents. researchgate.net
Cardiotonic Activity: Certain 5-aminopyrido[2,3-d]pyrimidine derivatives have been investigated for their positive inotropic activity, suggesting potential applications as cardiotonic agents. nih.gov The structure-activity relationship indicated that the effect was dependent on the 4-aminopyridine-3-carboxylic acid derivative structure. nih.gov
Enzyme Inhibition by this compound Derivatives
The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzymatic targets. mdpi.comresearchgate.net Analogs of this compound, in particular, have been the subject of extensive research, leading to the development of potent and selective enzyme inhibitors. Their mechanism of action often involves competitive binding at the ATP-binding site of kinases, a critical family of enzymes involved in cellular signaling. nih.gov The structural versatility of the pyrido[2,3-d]pyrimidine core allows for modifications that can fine-tune binding affinity and selectivity for specific enzyme targets. nih.gov
Kinase Inhibition
Derivatives of the pyrido[2,3-d]pyrimidine class have demonstrated significant inhibitory activity against a wide range of protein kinases. mdpi.comnih.gov These enzymes play a crucial role in cell signaling pathways that regulate proliferation, differentiation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. mdpi.comnih.gov Research has identified pyrido[2,3-d]pyrimidine-based compounds that can inhibit various kinase families, including receptor tyrosine kinases and cyclin-dependent kinases. mdpi.comfigshare.com
Pyrido[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. mdpi.com Certain mutations in the EGFR gene, such as the L858R and the acquired resistance T790M mutation, are drivers in non-small cell lung cancer (NSCLC). nih.govnih.govrsc.org Researchers have focused on developing derivatives that can selectively target these mutant forms over the wild-type (WT) EGFR to minimize side effects.
Structural optimization of pyrido[2,3-d]pyrimidin-7-ones led to the discovery of highly selective inhibitors. One promising compound, 9s , potently suppressed the EGFRL858R/T790M mutant kinase with an IC₅₀ value of 2.0 nM and inhibited the proliferation of H1975 cells (which harbor this mutation) with an IC₅₀ of 40 nM. mdpi.com In another study, two series of novel pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) EGFR kinase inhibitors were synthesized. From these, compound B1 showed a strong kinase inhibitory activity against EGFRL858R/T790M with an IC₅₀ of 13 nM and demonstrated a selectivity of over 76-fold for the mutant kinase compared to EGFRWT. nih.govnih.govrsc.org
Further research into 7-oxopyrido[2,3-d]pyrimidinyl-derived irreversible inhibitors identified compound 24 , which potently inhibits the gefitinib-resistant EGFRL858R,T790M with a remarkable 100-fold selectivity over wild-type EGFR. nih.gov Additionally, the pyrido[2,3-d]pyrimidine derivative PD-089828 (compound 4b) was identified as a broadly active tyrosine kinase inhibitor, showing activity against EGFR with an IC₅₀ value of 0.45 µM. researchgate.netmdpi.com
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (over EGFRWT) |
|---|---|---|---|
| 9s | EGFRL858R/T790M | 2.0 | Not Specified |
| B1 | EGFRL858R/T790M | 13 | >76-fold |
| Compound 24 | EGFRL858R/T790M | Not Specified | ~100-fold |
| PD-089828 (4b) | EGFR | 450 | Not Specified |
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govmdpi.com In particular, the pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for targeting ATP-dependent kinases, with significant potency reported against CDKs. mdpi.com The FDA-approved CDK4/6 inhibitor, Palbociclib, features this core structure, highlighting its clinical relevance. nih.gov
Research into this class has yielded highly potent inhibitors. One study on 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one analogs identified compounds with potent CDK4 inhibitory activity, with the most active showing an IC₅₀ of 0.004 µM. Another series of pyrido[2,3-d]pyrimidine derivatives produced direct CDK6 inhibitors, with compounds 4a and 4b exhibiting IC₅₀ values of 115.38 nM and 726.25 nM, respectively. Furthermore, a novel class of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives were discovered as potent CDK4/6 inhibitors, where compounds 10b and 10c displayed activities in the low nanomolar range. While some 4-aminopyrido[2,3-d]pyrimidine derivatives were primarily developed as potent CDK2 inhibitors, such as compound 11a (IC₅₀ = 0.09 µM), they also showed mild activity against CDK4. researchgate.net
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one analog | CDK4 | 4 |
| 4a | CDK6 | 115.38 |
| 4b | CDK6 | 726.25 |
| 10b | CDK4/6 | Low nanomolar range |
| 10c | CDK4/6 | Low nanomolar range |
| 11a | CDK2 | 90 |
The pyrido[2,3-d]pyrimidine framework has been successfully utilized to develop dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a critical signaling pathway often dysregulated in cancer.
A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as structurally novel and potent PI3K/mTOR dual inhibitors. Structure-activity relationship (SAR) studies on pyrido[2,3-d]pyrimidine-2,4-diamines have also led to the identification of highly selective mTOR inhibitors. The clinical development of compounds from this class underscores their therapeutic potential. Voxtalisib (XL-765) , a pyrido[2,3-d]pyrimidin-7(8H)-one, was developed as a potent dual inhibitor of PI3K and mTOR. Another compound from this chemical class, compound 68 , was also patented as a PI3K and mTOR protein inhibitor and advanced to Phase II clinical trials. These examples confirm that pyrido[2,3-d]pyrimidine derivatives can effectively target both PI3K and mTOR kinases.
The inhibitory activity of pyrido[2,3-d]pyrimidine derivatives extends to the Ephrin (EPH) receptor family of tyrosine kinases, which are implicated in various physiological and pathological processes, including cancer. Research has identified specific compounds within this class that potently target EPH kinases.
One notable example is PD-173955 , a 6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one. This compound, which was also investigated as a SRC kinase inhibitor, was identified as a potent inhibitor of several ephrin receptor tyrosine kinases. This finding highlights the potential for developing pyrido[2,3-d]pyrimidine-based molecules as targeted agents for diseases where EPH receptor signaling is overactive.
Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38-α. This kinase is a key mediator of the cellular response to stress stimuli and is involved in inflammation and other disease states.
The therapeutic potential of targeting this kinase has led to the development of specific inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. For instance, compound 70 (R-1487) , a pyrido[2,3-d]pyrimidin-7(8H)-one, was patented and investigated for the treatment of p38-mediated disorders such as rheumatoid arthritis. Another synthesized inhibitor is 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one (compound 58) , further demonstrating the applicability of this chemical class for targeting the p38-α MAP kinase.
Adenosine (B11128) Kinase Inhibition
Currently, there is a lack of publicly available scientific literature detailing the specific inhibitory activity of this compound analogs against adenosine kinase. While related heterocyclic systems have been explored as adenosine kinase inhibitors, research focusing on this particular scaffold remains to be published.
Dihydrofolate Reductase (DHFR) Inhibition
Analogs of pyrido[2,3-d]pyrimidine have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. A series of 5-substituted pyrido[2,3-d]pyrimidines were synthesized and evaluated for their enzymatic inhibition against DHFR. Among the tested compounds, several demonstrated significant inhibitory activity. For instance, compound 11 showed the highest activity with an IC50 value of 6.5 µM, which is comparable to the reference drug methotrexate (B535133) (MTX) with an IC50 of 5.57 µM. nih.gov Compounds 13 and 14 also exhibited potent inhibition with IC50 values of 7.1 and 8.7 µM, respectively. nih.gov
Another study on 6-substituted pyrido[3,2-d]pyrimidines, a related isomeric scaffold, also revealed potent rhDHFR inhibitors. One compound from a three-carbon bridge series demonstrated an IC50 of 0.06 µM. uniprot.org Furthermore, two other 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives showed notable activity as DHFR inhibitors with IC50 values of 0.59 and 0.46 µmol/L. uniprot.org
DNA Gyrase Inhibition
Research into the antibacterial potential of pyrido[2,3-d]pyrimidine derivatives has identified DNA gyrase as a key target. A study focused on nicotinonitriles and their fused pyrido[2,3-d]pyrimidine derivatives demonstrated promising inhibitory activity against DNA gyrase A. One of the 3-cyanopyridine (B1664610) derivatives, a precursor to the pyrido[2,3-d]pyrimidine system, exhibited an IC50 value of 1.68 µg/mL against E. coli DNA gyrase A. This was compared to ciprofloxacin, a known DNA gyrase inhibitor, which had an IC50 of 0.45 µg/mL. While this indicates the potential of the broader chemical class, specific inhibitory data for this compound analogs against DNA gyrase is not yet available in the reviewed literature.
Thymidylate Synthase Inhibition
The enzyme thymidylate synthase (TS), crucial for DNA biosynthesis, has been a target for anticancer drug development. A recent study detailed the design and synthesis of new diaryl-based and alkyl-substituted pyrido[2,3-d]pyrimidine derivatives as potential human thymidylate synthase (hTS) inhibitors. Two compounds, 1n and 2j , emerged as particularly potent inhibitors of hTS, with IC50 values of 20.47 ± 1.09 nM and 13.48 ± 0.96 nM, respectively. These values are comparable to that of the control drug, raltitrexed, which had an IC50 of 14.95 ± 1.01 nM.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 1n | hTS | 20.47 ± 1.09 | |
| Compound 2j | hTS | 13.48 ± 0.96 | |
| Raltitrexed (Reference) | hTS | 14.95 ± 1.01 |
G protein-coupled Receptor Kinase 2 (GRK2) Inhibition
There is currently no specific information available in the scientific literature regarding the inhibition of G protein-coupled Receptor Kinase 2 (GRK2) by this compound analogs. While the broader pyrido[2,3-d]pyrimidine scaffold has been explored for activity against other kinases, its potential as a GRK2 inhibitor remains an uninvestigated area of research.
Biotin (B1667282) Carboxylase Inhibition
The enzyme biotin carboxylase (BC), a component of acetyl-CoA carboxylase, is an attractive target for the development of novel antibacterial agents. Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of this enzyme. One study reported that these compounds inhibited BC with a Ki of 0.8 nM by competing with ATP for binding to the enzyme. Notably, these pyridopyrimidines did not inhibit human acetyl-CoA carboxylase, suggesting a degree of selectivity. However, their antibacterial activity was primarily effective against Gram-negative organisms like E. coli, H. influenzae, and M. catarrhalis, with limited activity against Gram-positive bacteria.
In another study, a series of novel pyridopyrimidine derivatives were synthesized and tested for their inhibitory potential against biotin carboxylase. Compound 6o , 2-((2-Phenylpyrido[2,3-d] pyrimidin-4-yl)amino)phenol, demonstrated promising activity in biotin carboxylase inhibition.
tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition
The bacterial enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for bacterial survival and represents a promising target for new antibiotics. While research has been conducted on inhibitors of TrmD, the available literature primarily focuses on scaffolds such as thienopyrimidinone derivatives. These studies have provided valuable insights into the inhibition of TrmD, with some compounds demonstrating nanomolar potency. However, there is currently a lack of published research specifically investigating this compound analogs as inhibitors of TrmD.
Sirtuin (SIRT1, SIRT2, SIRT3) Inhibition
While direct studies on this compound as a sirtuin inhibitor are limited, research into structurally related thieno[3,2-d]pyrimidine analogs provides significant insight into the potential of this class of compounds. A series of thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3. These sirtuins are considered important targets for a variety of disorders.
One notable compound from this series demonstrated nanomolar potency, with IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. Crystallographic studies of these inhibitors bound to the SIRT3 active site revealed that the carboxamide moiety binds in the nicotinamide (B372718) C-pocket, while other portions of the molecule extend through the substrate channel, explaining the observed structure-activity relationship. This discovery highlights a novel chemotype with significantly greater potency than many previously available sirtuin inhibitors, marking them as valuable tools for sirtuin research.
Table 1: Sirtuin Inhibition by Thieno[3,2-d]pyrimidine Analogs
| Compound | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) |
| 11c Analog | 3.6 | 2.7 | 4.0 |
Phosphodiesterase 2 (PDE2) Inhibition
A patent for Pyrido[2,3-d]pyrimidine-2,4-diamines has been filed in relation to their activity as PDE2 inhibitors. google.com However, detailed research findings on the inhibition of Phosphodiesterase 2 (PDE2) by this compound or its close analogs are not extensively detailed in the available literature. A comprehensive review of pyrido[2,3-d]pyrimidines mentions phosphodiesterase as one of several cancer-related targets for this class of compounds, alongside kinases and reductases. rsc.org
Receptor Antagonism
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been successfully designed and synthesized as antagonists for the CC chemokine receptor 4 (CCR4). nih.gov The activity of these synthesized compounds was assessed through a chemotaxis inhibition assay. nih.gov
One derivative, compound 6b , emerged as a potent CCR4 antagonist. It effectively blocked cell chemotaxis induced by the natural ligands of CCR4, including macrophage-derived chemokine (MDC), thymus and activation regulated chemokine (TARC), and chemokine-like factor 1 (CKLF1). nih.gov This demonstrates the potential of the pyrido[2,3-d]pyrimidine core in developing agents that can modulate immune responses mediated by the CCR4 pathway. nih.gov
In Vitro Biological Evaluation Methodologies
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the cytotoxic and antiproliferative effects of chemical compounds on various cancer cell lines. japsonline.comjapsonline.com This assay measures the metabolic activity of cells, which corresponds to the number of viable cells. japsonline.com Several studies have utilized the MTT assay to evaluate the anticancer potential of novel pyrido[2,3-d]pyrimidine derivatives.
For instance, a series of newly synthesized pyrido[2,3-d]pyrimidine derivatives demonstrated potent cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. rsc.org Similarly, another study investigated cyanopyridones and their fused pyrido[2,3-d]pyrimidine analogs, identifying compounds with significant activity against MCF-7 and HepG2 cells. In one study, certain derivatives exhibited greater potency than the standard chemotherapeutic agent doxorubicin. nih.gov The antiproliferative activity of thieno[2,3-d]pyrimidine-6-carboxylates, structural analogs of the pyrido[2,3-d]pyrimidine core, has also been confirmed against MCF-7 cells using the MTT test. nih.gov
Table 2: Cytotoxic Activity (IC₅₀, µM) of Pyrido[2,3-d]pyrimidine Analogs in Cancer Cell Lines
| Compound | MCF-7 (Breast) | HepG2 (Liver) | Cell Line (Other) |
| Compound 4 | 0.57 | 1.13 | - |
| Compound 6 | 1.29 | 2.1 | - |
| Compound 9 | - | 4.16 | - |
| Compound 10 | 3.15 | 3.91 | - |
| Compound 11 | 1.31 | 0.99 | - |
| Analog 6b | - | 2.68 | - |
Data compiled from multiple studies. rsc.org
Enzyme-linked immunosorbent assays (ELISA) and other kinase activity assays are crucial for determining the inhibitory potential of compounds against specific enzymes. The pyrido[2,3-d]pyrimidine scaffold is a well-established inhibitor of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govmdpi.com
Studies have shown that pyrido[2,3-d]pyrimidine derivatives can significantly inhibit a variety of kinases, including tyrosine kinases (TKs), PI3K, and cyclin-dependent kinases (CDK4/6). nih.govnih.gov For example, specific derivatives have been identified as potent inhibitors of PIM-1 kinase, with IC₅₀ values in the nanomolar range. rsc.org Another study identified a potent tyrosine kinase inhibitor with IC₅₀ values of 1.11, 0.13, 0.45, and 0.22 μM against PDGFr, FGFr, EGFr, and c-src tyrosine kinases, respectively. nih.gov The inhibitory activity of novel pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives against EGFRL858R/T790M kinase has also been determined using ELISA. nih.gov
Table 3: Kinase Inhibition by Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target Kinase | IC₅₀ |
| Compound 4 | PIM-1 | 11.4 nM |
| Compound 10 | PIM-1 | 17.2 nM |
| PD180970 | Bcr/Abl | 2.5 nM |
| Compound 116 | CDK6 | 115.38 nM |
| Compound B1 (Thieno-analog) | EGFRL858R/T790M | 13 nM |
Data compiled from multiple studies. rsc.orgnih.govnih.gov
Cellular Mechanism of Action Studies (e.g., cell migration, apoptosis, cell cycle assays)
The anticancer effects of various analogs of this compound are underpinned by their ability to modulate fundamental cellular processes, including apoptosis, cell cycle progression, and cell migration. Numerous studies have elucidated these mechanisms, demonstrating that these compounds can induce programmed cell death and halt the proliferation of cancer cells.
One area of investigation has been the impact of these analogs on cell migration, a critical process in cancer metastasis. In a wound healing assay using A549 non-small cell lung cancer cells, a thieno[3,2-d]pyrimidine derivative, compound B1, was shown to inhibit cell migration. nih.gov The study observed that wound healing was slower in cells treated with compound B1 compared to the control group, and this inhibitory effect was dose-dependent, with increased inhibition at higher concentrations. nih.gov
A significant body of research has focused on the pro-apoptotic and cell cycle-disrupting capabilities of this class of compounds. For instance, a series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and found to induce apoptosis in cancer cells. One of the most potent compounds, with a 2,4-dichlorobenzoyl moiety, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. rsc.org This compound was found to significantly activate apoptosis, increasing the total apoptotic cells to 36.14% compared to 0.62% in the control group, representing a 58.29-fold increase. rsc.org Furthermore, it was observed to arrest the cell cycle in the G1 phase. rsc.org
Similarly, another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified a compound (8a) that induced a significant apoptotic effect in PC-3 prostate cancer cells and arrested the cell cycle at the pre-G1 phase. nih.gov This apoptotic induction was further quantified by a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov The intrinsic pathway of apoptosis was implicated in the action of other pyrido[2,3-d]pyrimidine analogs, as evidenced by the induction of the initiator caspase-9 by approximately four-fold in HepG2 cells. nih.gov
The table below summarizes the findings from various cellular mechanism of action studies on different Pyrido[2,3-d]pyrimidine analogs.
Table 1: Cellular Mechanisms of Action of Pyrido[2,3-d]pyrimidine Analogs
| Compound ID/Series | Cell Line | Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| Compound B1 (thieno[3,2-d]pyrimidine) | A549 | Wound Healing Assay | Inhibited cell migration in a dose-dependent manner. | nih.gov |
| Compound 4 (with 2,4-dichlorobenzoyl moiety) | MCF-7 | Apoptosis Assay | Increased total apoptosis by 58.29-fold. | rsc.org |
| Cell Cycle Analysis | Arrested the cell cycle at the G1 phase. | rsc.org | ||
| Compound 8a (pyrido[2,3-d]pyrimidin-4(3H)-one) | PC-3 | Apoptosis Assay | Induced significant apoptosis. | nih.gov |
| Cell Cycle Analysis | Arrested the cell cycle at the pre-G1 phase. | nih.gov | ||
| Caspase-3 Assay | Increased caspase-3 levels by 5.3-fold. | nih.gov | ||
| Compounds 5 (a-c) | HepG2 | Apoptosis Assay | Induced the intrinsic apoptotic pathway via a ~4-fold induction of caspase-9. | nih.gov |
Receptor Binding Studies
The biological activities of this compound analogs are intrinsically linked to their ability to bind to and modulate the function of specific protein targets. A primary focus of research has been on their interaction with various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov Additionally, this scaffold has been explored for its potential as an antagonist for other receptor types, such as adenosine receptors. nih.gov
Several studies have identified specific kinase targets for this class of compounds. For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of PIM-1 kinase, a protein involved in cell cycle progression, proliferation, and apoptosis. nih.gov Two compounds in one study demonstrated potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM. rsc.orgnih.gov
Other kinase targets include those in the epidermal growth factor receptor (EGFR) family. A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were investigated for their inhibitory activity against both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M). nih.gov One compound, in particular, exhibited strong inhibitory activity against both with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov Another study identified a thieno[3,2-d]pyrimidine derivative as a potent inhibitor of EGFR L858R/T790M with an IC50 value of 13 nM. nih.gov
Furthermore, pyrido[2,3-d]pyrimidine analogs have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com The inhibitory potential of these compounds is often evaluated through in vitro kinase inhibition assays, providing IC50 values that indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.
Beyond kinases, the pyrido[2,3-d]pyrimidine scaffold has been a foundation for developing antagonists of adenosine receptors, which are G protein-coupled receptors involved in a variety of physiological processes. nih.govacs.org
The following table presents a summary of receptor binding and kinase inhibition data for various Pyrido[2,3-d]pyrimidine analogs.
Table 2: Receptor/Kinase Inhibition by Pyrido[2,3-d]pyrimidine Analogs
| Compound ID/Series | Target | Inhibition Data (IC50/Ki) | Reference(s) |
|---|---|---|---|
| Compound 4 | PIM-1 Kinase | 11.4 nM | rsc.orgnih.gov |
| Compound 10 | PIM-1 Kinase | 17.2 nM | rsc.orgnih.gov |
| Compound 8a | EGFRWT | 0.099 µM | nih.gov |
| EGFRT790M | 0.123 µM | nih.gov | |
| Compound B1 | EGFR L858R/T790M | 13 nM | nih.gov |
| Compound 11c | Tyrosine Kinases (TK) | 173 nM | nih.gov |
| PD180970 | c-Abl | 2.5 nM | nih.gov |
| Compound 65 | PDGFr | 1.11 µM | nih.gov |
| FGFr | 0.13 µM | nih.gov | |
| EGFr | 0.45 µM | nih.gov | |
| c-src | 0.22 µM | nih.gov | |
| Compound 6 | eEF-2K | 420 nM | nih.gov |
| Compound 9 | eEF-2K | 930 nM | nih.gov |
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidine 6 Carboxylic Acid
Core Scaffold Modifications and their Impact on Biological Activity
The foundational structure of pyrido[2,3-d]pyrimidine-6-carboxylic acid is integral to its function, with both the fused ring system and the carboxylic acid group playing distinct and crucial roles in its biological efficacy.
Role of the Pyrido[2,3-d]pyrimidine (B1209978) Ring System in Biological Efficacy
The pyrido[2,3-d]pyrimidine ring system is widely regarded as a "privileged heterocyclic scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its structural resemblance to endogenous purine nucleobases, allowing it to function as a bioisostere and interact with a wide array of biological targets. nih.gov The fusion of the pyridine (B92270) and pyrimidine (B1678525) rings creates a planar, aromatic system that is a key component in numerous pharmacologically active compounds. jocpr.com
This scaffold's efficacy is linked to its ability to act as a versatile kinase inhibitor, targeting enzymes such as tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase (DHFR). jocpr.comnih.govmdpi.com The nitrogen atoms within the bicyclic structure can act as hydrogen bond acceptors, facilitating binding to the hinge region of kinase ATP-binding pockets, a common mechanism for kinase inhibitors. researchgate.net The inherent biological activity of the pyrido[2,3-d]pyrimidine core makes it a foundational element for the development of targeted therapeutic agents, with derivatives showing a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.net
Significance of the Carboxylic Acid Moiety at Position 6
The carboxylic acid group at the C-6 position of the pyrido[2,3-d]pyrimidine scaffold is a key functional group that significantly influences the molecule's properties and biological interactions. While many synthetic schemes and biological evaluations are performed on the corresponding carboxylate esters (e.g., ethyl esters), the underlying acid functionality is critical. researchgate.net
The carboxylic acid moiety can serve as a hydrogen bond donor and acceptor, potentially forming strong interactions with amino acid residues in a target protein's binding site. This can enhance binding affinity and specificity. Furthermore, this functional group provides a crucial synthetic handle. It allows for the creation of a diverse library of derivatives, such as amides and esters, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In studies of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors, the group at the analogous position (R2) was found to be essential for activity, with a carboxamide (CONH2) being identified as an optimal substituent. nih.gov
Substituent Effects on Biological Activity and Selectivity
Modifications to the peripheral positions of the this compound scaffold have a profound impact on biological activity and target selectivity.
Influence of Substituents at the C-2 Position (e.g., piperazinyl, amino groups)
The C-2 position is a frequent site for modification in SAR studies, significantly influencing the potency of the resulting compounds. Research on PIM-1 kinase inhibitors demonstrated that the nature of the substituent at C-2 dramatically alters inhibitory activity. For instance, introducing a 2,4-dichlorophenyl group at this position resulted in a compound with a potent IC50 value of 11.4 nM for PIM-1 kinase. nih.gov In contrast, replacing this with a phenyl or a furan-2-yl group led to a decrease in potency. nih.gov
Further studies have shown that converting a thioxo group at C-2 into a hydrazide moiety can significantly enhance anticancer activity against liver cancer cell lines, suggesting that hydrophilic, electron-rich groups at this position can have a positive impact. nih.gov The introduction of various amino and substituted amino groups, such as piperazinyl moieties, is a common strategy to improve kinase inhibition and cell permeability.
| Compound | Core Scaffold | C-2 Substituent | PIM-1 Kinase IC50 (nM) |
|---|---|---|---|
| Compound A | 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Phenyl | - |
| Compound B (4) | 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 2,4-Dichlorophenyl | 11.4 |
| Compound C (5) | 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Furan-2-yl | - |
| Staurosporine (Control) | - | - | 16.7 |
Effects of Substituents at the C-4 Position (e.g., piperazin-1-yl)
Historically, the diversity of substituents at the C-4 position has been limited, often restricted to amino, oxo, or small alkyl groups. mdpi.com However, recent efforts to expand the chemical space at this position have revealed its importance for modulating biological activity, particularly for tyrosine kinase inhibitors. mdpi.com
In a study targeting the ZAP-70 kinase, a variety of N-alkyl, N-aryl, O-aryl, and S-aryl groups were introduced at the C-4 position via cross-coupling reactions. mdpi.com The results showed that these modifications could significantly impact inhibitory activity. For example, the introduction of an N-linked 4-aminosulfonylphenyl group or an O-linked 3-cyanophenyl group resulted in compounds that retained less than 10% of ZAP-70's residual kinase activity, indicating potent inhibition. mdpi.com This highlights that C-4 is a key position for achieving target specificity and potency.
| Compound | Core Scaffold | C-4 Substituent | ZAP-70 Residual Kinase Activity (%) |
|---|---|---|---|
| Compound D | 2-(Phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | N-(4-Aminosulfonylphenyl) | 9.4 |
| Compound E | 2-(Phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | N-(4-Methylphenyl) | 11.2 |
| Compound F | 2-(Phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | O-(3-Cyanophenyl) | 9.6 |
| Compound G | 2-(Phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | O-(4-Fluorophenyl) | 12.2 |
Modulations at the C-5, C-7, and C-8 Positions (e.g., alkyl, vinyl, oxo groups)
Modifications at the C-5, C-7, and C-8 positions of the pyrido[2,3-d]pyrimidine scaffold are crucial for optimizing the molecule's interaction with its biological target.
C-5 and C-7 Positions: SAR studies indicate that these positions are sensitive to steric bulk. The introduction of bulky groups at C-5 and C-7 has been shown to reduce anticancer efficacy. nih.gov However, specific substitutions can be beneficial. In one study, compounds with a 4-chlorophenyl group at C-5 and a 3-methyl-5-oxopyrazolyl moiety at C-7 showed strong anticancer activity. nih.gov Another series of cytotoxic compounds featured various substituted phenyl groups at the C-7 position, which resulted in significant activity against liver (HepG2) and colon (HCT-116) cancer cell lines. mdpi.com For instance, a 4-methoxyphenyl substituent at C-7 yielded IC50 values of 5.12 µM and 6.41 µM against HepG2 and HCT-116 cells, respectively. mdpi.com
C-8 Position: The N-8 position is also a key site for modification. In the development of eEF-2K inhibitors, a cyclopropyl group at the analogous R3 position (N-8) was found to be optimal for activity. nih.gov In other series, this position is often substituted with groups like cyclohexyl to modulate lipophilicity and binding. nih.gov
| Compound | Core Scaffold | C-7 Substituent | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|---|---|
| Compound H (7a) | 5-Amino-6-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Phenyl | 7.12 | 8.14 |
| Compound I (7b) | 5-Amino-6-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 4-Chlorophenyl | 6.23 | 7.23 |
| Compound J (7c) | 5-Amino-6-(1,3-benzothiazol-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 4-Methoxyphenyl | 5.12 | 6.41 |
| Doxorubicin (Control) | - | - | 4.50 | 5.23 |
Impact of Halogenation
The introduction of halogen atoms at various positions of the pyrido[2,3-d]pyrimidine scaffold and its associated side chains is a key strategy in modulating biological activity. Research into related pyrido[2,3-d]pyrimidine derivatives has shown that halogenation can significantly influence anticancer and kinase inhibitory potency.
For instance, studies on phenyl-substituted pyrido[2,3-d]pyrimidines demonstrated that electron-withdrawing halogen substituents enhance anticancer activity. Derivatives featuring a 4-chlorophenyl or a 2,4-dichlorophenyl group displayed greater cytotoxic effects against cancer cell lines compared to those with electron-donating groups. mdpi.com Specifically, a 7-(4-chlorophenyl) substituted derivative exhibited superior potency against the MCF-7 human breast cancer cell line when compared to the reference drug doxorubicin. researchgate.net
However, the position and nature of the halogen are critical. In one series of compounds, the addition of a fluoro group to the fourth position of a phenyl ring resulted in decreased activity. nih.gov Conversely, another study on a different series found that replacing a chlorine atom with fluorine had no significant impact on cytotoxic behavior, highlighting the context-dependent nature of halogen substitution. researchgate.net In the development of tyrosine kinase inhibitors, a 6-(2,6-dichlorophenyl) moiety was a key feature of an initial lead compound. nih.gov Further exploration led to the synthesis of derivatives with 6-(2,6-dibromophenyl) substitutions, indicating that di-halogenation at these positions is a viable strategy for enhancing target engagement. nih.gov
Table 1: Effect of Halogenation on Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Series | Substitution | Observation | Reference |
|---|---|---|---|
| Phenyl-pyridopyrimidines | 4-Cl, 2,4-di(Cl) on phenyl ring | Greater anticancer activity than non-halogenated or electron-donating group analogs. | mdpi.com |
| 7-Aryl-pyridopyrimidines | 7-(4-Chlorophenyl) | Superior potency to doxorubicin against MCF-7 cells. | researchgate.net |
| Phenyl-pyridopyrimidines | 4-Fluoro on phenyl ring | Decreased activity in a specific series. | nih.gov |
| Phenyl-pyridopyrimidines | Replacement of Cl with F | No significant change in cytotoxicity in another series. | researchgate.net |
Role of Heteroatom Inclusion
Incorporating heteroatomic rings and side chains, such as piperazine (B1678402), thiomorpholine, and pyrazole, is a well-established method for improving the pharmacological properties of the pyrido[2,3-d]pyrimidine core. These groups can enhance solubility, provide additional hydrogen bonding opportunities, and modulate target selectivity.
The inclusion of a piperazine ring has been particularly fruitful. The title of a key study on antibacterial agents explicitly refers to 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids, underscoring the importance of the 2-(1-piperazinyl) moiety for this class of compounds. acs.org The well-known CDK4/6 inhibitor, Palbociclib, is a piperazine-containing pyridopyrimidine, further cementing the value of this heterocycle in drug design. nih.govnih.gov Research has shown that hybridizing the pyrido[2,3-d]pyrimidine scaffold with a piperazine moiety can lead to compounds with significant biological activity. nih.gov
Beyond piperazine, other nitrogen-containing heterocycles have been explored. The cyclization of thiosemicarbazide-containing compounds into mdpi.comresearchgate.netresearchgate.net-triazoles attached to the pyridopyrimidine core was found to generate more active antitumor agents than their non-cyclized precursors. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyridopyrimidines, often involves the introduction of a piperazine group to achieve potent anticancer activity. mdpi.com The broader class of pyrazole derivatives has been extensively reviewed for its wide-ranging pharmacological activities. mdpi.com
Influence of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the pyrido[2,3-d]pyrimidine ring system play a crucial role in determining biological outcomes. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can fine-tune the molecule's interaction with its biological target.
The effect of these groups is highly dependent on their position on the scaffold and the specific biological target. In several studies focused on anticancer activity, EWGs have been shown to be beneficial. For example, substitutions on a phenyl ring attached to the core with EWGs like 4-chloro and 2,4-dichloro led to greater anticancer activities compared to derivatives with EDGs like 4-hydroxy (-OH) and 4-methoxy (-OCH3). mdpi.com
Conversely, other studies have found that EDGs can enhance potency. The activity of certain cytotoxic pyrido[2,3-d]pyrimidine derivatives was found to be positively correlated with the presence of electron-donating moieties. researchgate.net This finding suggests that for some targets, increased electron density in the heterocyclic system is favorable for binding. The synthesis of the pyrido[2,3-d]pyrimidine ring itself can be influenced by electronics; cyclization is often more efficient when the precursor pyrimidine ring is activated by electron-donating substituents at the C2 and C4 positions. jocpr.com These contrasting findings underscore the complexity of SAR in this chemical series, where the electronic nature of a substituent must be considered in concert with its steric properties and position.
Table 2: Influence of Electronic Groups on Activity
| Compound Series | Substituent Type | Position | Effect on Activity | Reference |
|---|---|---|---|---|
| Phenyl-pyridopyrimidines | Electron-Withdrawing (e.g., -Cl) | 4-position of phenyl ring | Increased anticancer activity. | mdpi.com |
| Phenyl-pyridopyrimidines | Electron-Donating (e.g., -OH, -OCH3) | 4-position of phenyl ring | Decreased anticancer activity. | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Electron-Donating | Various | Enhanced cytotoxic potency in a specific series. | researchgate.net |
Comparative SAR Analysis with Related Heterocyclic Systems
Quinolone and 1,8-Naphthyridine Analogs
The this compound scaffold is a nitrogenated analog, or bioisostere, of the quinolone and 1,8-naphthyridine ring systems, which are well-known pharmacophores in antibacterial agents. acs.org This structural similarity allows for a comparative analysis of their structure-activity relationships.
Both pyrido[2,3-d]pyrimidines and 1,8-naphthyridines have been investigated as potential anticancer agents, often within the same study, allowing for direct comparison. In one such study, a 7-(4-chlorophenyl)-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidin-4-amine demonstrated superior potency (IC50 = 7.54 µM) against the MCF-7 breast cancer cell line compared to the reference drug doxorubicin (IC50 = 8.48 µM). researchgate.net Another comparative study evaluated a series of 1,8-naphthyridine-3-carbonitrile and 2-amino-pyrido[2,3-d]pyrimidine derivatives. nih.gov The results indicated that while both scaffolds can produce potent compounds, the activity is highly dependent on the specific substitutions. For example, pyrido[2,3-d]pyrimidine derivatives with thiophene substitutions showed enhanced anticancer activity in both HepG2 (hepatic) and MCF-7 cell lines. nih.gov This suggests that while the core scaffold provides a foundation for activity, the peripheral chemical modifications are key determinants of potency and selectivity.
Thieno[2,3-d]pyrimidine and Thiazolopyrimidine Derivatives
Thieno[2,3-d]pyrimidines and thiazolopyrimidines are other important classes of fused heterocyclic compounds that share structural similarities with the pyrido[2,3-d]pyrimidine system. They are frequently explored as kinase inhibitors for cancer therapy. researchgate.netnih.gov
SAR analysis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives revealed that the presence of a cyclopenta nih.govresearchgate.netthieno[2,3-d] mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidinone core enhanced cytotoxicity against cancer cell lines. nih.gov For instance, the 2-(anthracen-9-yl)triazole derivative 10e showed superior cytotoxic activity (IC50 = 14.5 ± 0.30 μM) against MCF-7 cells compared to doxorubicin (IC50 = 40.0 ± 3.9 μM). nih.gov Similarly, studies on thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives led to the identification of potent nanomolar PI3K inhibitors with significant in vivo anticancer efficacy. researchgate.net The thiazolo[5,4-d]pyrimidine analog 7a, in particular, showed better anticancer activity than the thieno[2,3-d]pyrimidine 6a, indicating that the nature of the five-membered fused ring (thiazole vs. thiophene) can significantly impact biological activity. researchgate.net These findings highlight that while the pyrimidine portion of the fused system is often crucial for target interaction (e.g., hinge-binding in kinases), modifications in the adjoining ring provide a powerful means to modulate potency and pharmacokinetic properties.
Pyrano[2,3-d]pyrimidine and Pteridine Analogs
Pyrano[2,3-d]pyrimidines and pteridines represent other relevant heterocyclic systems for comparative analysis. The pteridine ring system, in particular, is structurally analogous to pyrido[2,3-d]pyrimidines and is found in biologically crucial molecules like folic acid. jocpr.com
The synthesis of 6-carboxy-pyrano[2,3-d]pyrimidines and pteridine-6-carboxylic acids provides direct structural analogs for comparison with this compound. researchgate.net Pteridine derivatives are known to possess a wide array of pharmacological activities, including antibacterial and antitumor effects. researchgate.net The bioisosteric replacement of the pyridine ring in pyrido[2,3-d]pyrimidines with a pyran ring to give pyrano[2,3-d]pyrimidines has been explored for the development of anti-inflammatory agents. researchgate.net A comparative analysis of these scaffolds reveals that the choice of the six-membered ring fused to the pyrimidine (pyridine, pyran, or pyrazine in the case of pteridines) significantly alters the electronic distribution and three-dimensional shape of the molecule, thereby influencing its interaction with different biological targets.
Computational Approaches in the Design and Optimization of Pyrido 2,3 D Pyrimidine 6 Carboxylic Acid Compounds
Molecular Docking Simulations
Molecular docking is a fundamental computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely applied to pyrido[2,3-d]pyrimidine (B1209978) derivatives to understand their binding mechanisms and to predict their affinity for various biological targets. ekb.egplos.org
Studies have successfully used docking to investigate the interaction of these compounds with a range of enzymes, including bacterial D-Alanine:D-Alanine ligase (DdlB), various protein kinases, and viral proteases. plos.orgnih.govnih.gov For instance, docking simulations of 6-arylpyrido[2,3-d]pyrimidines into the E. coli DdlB active site predicted their binding within the ATP-binding site, which was later confirmed by kinetic analysis showing them to be ATP-competitive inhibitors. plos.org Similarly, novel synthesized pyrido[2,3-d]pyrimidines were evaluated against the SARS-CoV-2 main protease (Mpro) using molecular docking to predict their antiviral potency. nih.govnih.gov
Ligand-Protein Interaction Analysis and Binding Modes Elucidation
Docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For pyrido[2,3-d]pyrimidine derivatives, these interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking.
A model developed for pyrido[2,3-d]pyrimidine inhibitors targeting tyrosine kinases revealed a consistent hydrogen-bonding pattern, with the core heterocycle interacting with the hinge region of the kinase domain. nih.gov In another study targeting the SARS-CoV-2 main protease, docking revealed that potent pyrido[2,3-d]pyrimidine inhibitors form strong hydrogen bond interactions with key residues within the active site, such as Cys145 and Glu166. irispublishers.com The binding mode for inhibitors of PIM-1 kinase was also virtually elucidated, highlighting the key interactions responsible for their activity. rsc.org
Table 1: Examples of Ligand-Protein Interactions for Pyrido[2,3-d]pyrimidine Derivatives
| Target Protein | Derivative/Compound | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tyrosine Kinases (c-Src, PDGFr, etc.) | Substituted pyrido[2,3-d]pyrimidines | Hinge region residues | Hydrogen Bonding |
| SARS-CoV-2 Mpro | Derivative 6c | Glu166, Cys145, Ser144, Leu141, His163, Met165 | Hydrogen Bonding |
| E. coli DdlB | 6-Arylpyrido[2,3-d]pyrimidine | Adenine-binding pocket | Shape complementarity |
| PIM-1 Kinase | Compound 4 | PIM-1 active site residues | Hydrogen Bonding, Hydrophobic |
| CDK4/6 | Compounds 116, 117 | Val101, Asp163, Phe98 | Hydrogen Bonding, Hydrophobic |
Identification of Binding Pockets and Key Residues
A crucial outcome of molecular docking is the precise identification of the binding pocket within the target protein and the key amino acid residues that are critical for ligand recognition and affinity.
For tyrosine kinase inhibitors, modeling studies showed that the 6-aryl substituent of the pyrido[2,3-d]pyrimidine core is situated deep within a hydrophobic pocket not occupied by ATP, which contributes significantly to both high-affinity binding and specificity. nih.gov In the case of human thymidylate synthase (hTS) inhibitors, docking identified interactions with the catalytic amino acid Cys195 as essential for anticancer activity. nih.gov Similarly, for inhibitors targeting the Mps1 kinase, docking revealed that residues Cys604-Ile607 form a critical hydrophobic pocket, and Gly605 forms a key hydrogen bond with the pyrimidine (B1678525) ring of the inhibitors. mdpi.com
Virtual Screening for Novel Ligands and Hit Identification
Molecular docking is a cornerstone of virtual screening campaigns, where large libraries of compounds are computationally tested against a target protein to identify potential "hits." This approach has been effectively used to discover novel pyrido[2,3-d]pyrimidine-based inhibitors.
In a study aimed at finding new inhibitors for human thymidylate synthase (hTS), a virtual screening of a pyrido[2,3-d]pyrimidine database was performed. nih.gov This led to the identification of four potential hit compounds (T36, T39, T40, and T13) that exhibited better docking scores and interactions with the hTS catalytic sites compared to the standard drug, raltitrexed. nih.gov Another virtual screening effort identified a carboxamide-containing pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov
3D-Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. This model then serves as a 3D query for screening compound libraries to find molecules with the desired features.
This approach has been applied to the design of pyrido[2,3-d]pyrimidine derivatives. For example, a structure-based pharmacophore map was generated as part of a study to design novel inhibitors of human thymidylate synthase. nih.gov Another study combined 3D-pharmacophore modeling with molecular docking to investigate pyrido[2,3-d]pyrimidine-4(1H)-dione derivatives for their potential anticancer activities, with the computational results showing strong support for the experimental findings. researchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. This technique is crucial for assessing the stability of the predicted binding pose and for calculating binding free energies. nih.gov
MD simulations have been used to validate the docking results for pyrido[2,3-d]pyrimidine inhibitors. To confirm the efficacy of designed hTS inhibitors, extensive MD simulations (1000 ns) were performed, which helped to validate the stability of the ligand-protein complexes. nih.gov In another study on novel pyrimidine derivatives as FAK inhibitors, 100 ns MD simulations confirmed the docking results and demonstrated that the newly designed compounds had satisfactory stability in the active site. rsc.org These simulations provide a more accurate estimation of the binding affinity and confirm that the key interactions observed in docking are maintained over time. rsc.orgmdpi.com
In Silico Prediction of Drug-Like Properties (e.g., ADME properties for lead optimization)
In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of potential drug candidates, often summarized as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties, helping to prioritize compounds with favorable drug-like characteristics for further development.
For several series of novel pyrido[2,3-d]pyrimidine derivatives, in silico ADMET (ADME and Toxicity) predictions have been a key part of the evaluation process. irispublishers.comnih.gov Researchers have used web-based tools like SwissADME and preADMET to evaluate compounds against pharmacokinetic filters such as Lipinski's Rule of Five and the Veber rule. irispublishers.com These analyses assess parameters like oral bioavailability, solubility, and potential toxicity. irispublishers.comnih.govmdpi.com For example, in a study targeting SARS-CoV-2, the drug-likeness of synthesized pyrido[2,3-d]pyrimidines was evaluated to confirm their suitability as potential drugs before further screening. irispublishers.com Similarly, the designed inhibitors of hTS were also analyzed for their drug-likeness properties, all of which were found to be within an acceptable range. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used in drug discovery to correlate the chemical structure of compounds with their biological activities. For the pyrido[2,3-d]pyrimidine scaffold, QSAR studies have been instrumental in identifying key structural features that govern their potency and selectivity as inhibitors of various therapeutic targets, particularly protein kinases. These models provide predictive frameworks that guide the synthesis of new derivatives with enhanced efficacy.
Several 2D and 3D-QSAR studies have been conducted on series of pyrido[2,3-d]pyrimidine derivatives to elucidate the structural requirements for their anticancer activities. These studies mathematically model the relationship between a compound's physicochemical properties (descriptors) and its inhibitory activity against enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1) and other tyrosine kinases. ijddd.comtandfonline.com
One significant 3D-QSAR study focused on a series of 77 pyrido[2,3-d]pyrimidine derivatives as FGFR1 inhibitors. ijddd.com The model was developed using a training set of 56 compounds and validated with an external test set of 21 molecules. researchgate.net The resulting Molecular Field Analysis (MFA) model demonstrated strong predictive power, indicating its reliability for guiding the design of new inhibitors. ijddd.com
The statistical robustness of a QSAR model is crucial for its predictive ability. Key statistical parameters from this 3D-QSAR study on FGFR1 inhibitors are summarized below.
| QSAR Model | Statistical Parameter | Value |
|---|---|---|
| 3D-QSAR (MFA) for FGFR1 Inhibitors | Conventional r² (Coefficient of Determination) | 0.920 |
| Cross-validated r² (r²cv or q²) | 0.884 |
The high values for both the conventional coefficient of determination (r²) and the cross-validated coefficient (r²cv or q²) indicate a strong correlation between the structural features and the biological activity, as well as good internal predictivity of the model. ijddd.com The analysis suggested that having an electron-withdrawing group at the 7th position of the pyrido[2,3-d]pyrimidine ring is favorable for activity. researchgate.net Conversely, the model indicated that bulky substituents near this position would lead to a decrease in inhibitory activity. researchgate.net
Another QSAR investigation was performed on a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives targeting various tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFr) and Fibroblast Growth Factor Receptor (FGFr). tandfonline.com This study evaluated the influence of different classes of molecular descriptors on the compounds' inhibitory activities. The analysis revealed that physicochemical descriptors had the most significant impact on the activity against both PDGFr and FGFr. tandfonline.com The contribution of different descriptor classes to the QSAR models is detailed in the table below.
| Target Kinase | Descriptor Class | R² Value |
|---|---|---|
| PDGFr | Physicochemical | 0.956 |
| Topological | 0.912 | |
| Electrostatic | 0.862 | |
| Constitutional & Geometrical | N/A | |
| FGFr | Physicochemical | 0.946 |
| Topological | 0.940 | |
| Electrostatic | 0.861 | |
| Constitutional & Geometrical | N/A |
These findings highlight the importance of properties like lipophilicity, electronic effects, and molecular shape in determining the potency of these compounds as kinase inhibitors. Such QSAR models serve as powerful tools in computational chemistry, enabling the rational design and prioritization of novel pyrido[2,3-d]pyrimidine derivatives for synthesis and biological evaluation. tandfonline.com Further 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have reinforced these findings, yielding models with high predictive accuracy for FGFR inhibitors. vensel.orgnih.gov
Future Perspectives and Research Directions for Pyrido 2,3 D Pyrimidine 6 Carboxylic Acid
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has traditionally relied on established methods such as the Friedländer condensation. researchgate.net However, the future of synthesizing these compounds lies in the development of more efficient, cost-effective, and environmentally friendly methodologies. Modern synthetic chemistry is increasingly focused on green chemistry principles, which aim to reduce waste and energy consumption.
Future synthetic strategies will likely focus on:
One-pot reactions: Combining multiple reaction steps into a single procedure to minimize solvent use and purification steps.
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.
Use of novel catalysts: Exploring new catalytic systems, including nanocatalysts, to enhance reaction efficiency and selectivity under milder conditions.
Solid-phase synthesis: Employing polymer supports to facilitate the synthesis of libraries of pyrido[2,3-d]pyrimidine derivatives for high-throughput screening. researchgate.net
An example of a versatile synthetic approach involves the Knoevenagel condensation, which allows for the introduction of various functional groups at the C-6 position of the pyrido[2,3-d]pyrimidine ring. nih.govacs.org Modifications at other positions, such as the C-2 and N-8 positions, have also been extensively explored to generate diverse compound libraries. nih.govacs.org
Table 1: Synthetic Strategies for Pyrido[2,3-d]pyrimidine Derivatives
| Synthetic Method | Key Features | Potential for Improvement |
|---|---|---|
| Friedländer Condensation | Classical method for pyridine (B92270) ring formation. researchgate.net | Can require harsh conditions; exploration of milder catalysts is needed. |
| Knoevenagel Condensation | Allows for diversification at the C-6 position. nih.govacs.org | Optimization for a wider range of substrates and greener solvents. |
| Multi-component Reactions | Efficient synthesis of complex molecules in a single step. | Design of new multi-component reactions for novel pyrido[2,3-d]pyrimidine scaffolds. |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While pyrido[2,3-d]pyrimidine derivatives are well-known for their activity as kinase inhibitors (e.g., CDK4, CDK6) and antibacterial agents targeting DNA gyrase and topoisomerase IV, there is a vast, unexplored landscape of potential biological targets. nih.govacs.orgresearchgate.net The structural versatility of the pyrido[2,3-d]pyrimidine-6-carboxylic acid scaffold suggests that it could interact with a wide range of protein families.
Future research should aim to:
Deorphanize targets: Utilize chemoproteomics and other target identification technologies to discover novel protein binders for existing and new pyrido[2,3-d]pyrimidine derivatives.
Investigate new therapeutic areas: Screen compound libraries against a broad panel of disease models to identify novel therapeutic applications beyond cancer and infectious diseases. For instance, some derivatives have shown potential in treating cardiovascular disorders and autoimmune diseases. google.com
Elucidate mechanisms of action: For compounds with known activity, further studies are needed to fully understand their molecular mechanisms of action, including downstream signaling pathways and potential off-target effects. A notable example is the investigation of a pyrido[2,3-d]pyrimidine derivative's ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), highlighting its potential as an antiviral agent. nih.gov Another area of interest is the modulation of ryanodine (B192298) receptors for the treatment of cardiac and musculoskeletal disorders. nih.gov
Advanced Rational Design Strategies Based on Structural Biology and Computational Chemistry
The future of drug discovery with the this compound scaffold will be heavily influenced by rational design approaches. The availability of high-resolution crystal structures of target proteins in complex with pyrido[2,3-d]pyrimidine inhibitors provides a powerful tool for structure-based drug design.
Key areas for advancement include:
Fragment-based drug discovery (FBDD): Using small molecular fragments that bind to the target protein as starting points for building more potent and selective inhibitors.
Computational modeling: Employing techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations to predict the binding affinity and mode of interaction of novel derivatives, thus prioritizing the synthesis of the most promising compounds. nih.gov
Bioisosteric replacement: Systematically replacing functional groups with other groups that have similar physical or chemical properties to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. googleapis.com
Table 2: Examples of Pyrido[2,3-d]pyrimidine Derivatives and Their Biological Targets
| Compound | Target(s) | Therapeutic Area |
|---|---|---|
| PD-0332991 | CDK4, CDK6 nih.govacs.org | Cancer |
| Pipemidic acid | DNA gyrase, Topoisomerase IV researchgate.netmdpi.com | Bacterial Infections |
| Compound 7x | CDK4/CYCLIN D1, ARK5 nih.govacs.org | Cancer |
Integration of this compound Scaffolds into Multi-Targeted Therapeutics
The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. The pyrido[2,3-d]pyrimidine scaffold is well-suited for the development of multi-targeted therapeutics due to its ability to be decorated with various pharmacophoric groups that can interact with multiple biological targets. acs.org
Future research in this area will focus on:
Designing dual inhibitors: Creating single molecules that can inhibit two or more key targets in a disease pathway. For example, designing a compound that inhibits both a kinase and another enzyme involved in tumor progression.
Polypharmacology: Intentionally designing drugs with a specific, desired profile of multiple targets to achieve a synergistic therapeutic effect and potentially overcome drug resistance. acs.org
Combination therapy: Exploring the use of pyrido[2,3-d]pyrimidine-based inhibitors in combination with other therapeutic agents to enhance efficacy and reduce the likelihood of resistance.
Addressing Resistance Mechanisms Through Structural Modifications
Drug resistance is a major challenge in the treatment of both cancer and infectious diseases. researchgate.net For antibacterial agents like pipemidic acid, resistance can arise from mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through mechanisms that reduce drug accumulation in the bacterial cell. researchgate.net In cancer, resistance to kinase inhibitors can develop through various mechanisms, including mutations in the target kinase.
Future strategies to combat resistance will involve:
Next-generation inhibitors: Designing new pyrido[2,3-d]pyrimidine derivatives that can effectively inhibit both the wild-type and mutant forms of the target protein.
Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of existing inhibitors to identify key structural features that can overcome resistance. For example, modifications at the C-6 position of the pyrido[2,3-d]pyrimidine ring have been shown to be critical for activity. nih.govacs.org
Targeting novel binding sites: Exploring allosteric or other non-ATP-competitive binding sites on target proteins, which may be less susceptible to resistance mutations.
By focusing on these future research directions, the scientific community can continue to unlock the full therapeutic potential of the versatile this compound scaffold and its derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
